2'-Chloro-6'-fluoroacetophenone

Medicinal Chemistry Organic Synthesis Conformational Analysis

2'-Chloro-6'-fluoroacetophenone (CAS 87327-69-3) is an ortho,ortho'-dihalogenated acetophenone derivative with the molecular formula C8H6ClFO and a molecular weight of 172.58 g/mol. This compound is characterized by the simultaneous presence of chlorine at the 2' position and fluorine at the 6' position on the phenyl ring.

Molecular Formula C8H6ClFO
Molecular Weight 172.58 g/mol
CAS No. 87327-69-3
Cat. No. B1585737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Chloro-6'-fluoroacetophenone
CAS87327-69-3
Molecular FormulaC8H6ClFO
Molecular Weight172.58 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC=C1Cl)F
InChIInChI=1S/C8H6ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3
InChIKeyDNVGZKIRMBCQEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Chloro-6'-fluoroacetophenone (CAS 87327-69-3): Core Properties and Procurement Baseline for Research and Industrial Use


2'-Chloro-6'-fluoroacetophenone (CAS 87327-69-3) is an ortho,ortho'-dihalogenated acetophenone derivative with the molecular formula C8H6ClFO and a molecular weight of 172.58 g/mol [1]. This compound is characterized by the simultaneous presence of chlorine at the 2' position and fluorine at the 6' position on the phenyl ring . It exists as a colorless to pale yellow liquid at ambient temperature with a density of 1.258 g/cm³, a predicted boiling point of 191.8 °C at 760 mmHg, and a refractive index of 1.511 . Its primary utility lies in serving as a versatile intermediate in pharmaceutical and organic synthesis, where the halogen substituents provide distinct handles for further chemical transformations .

Ortho,ortho'-dihalogenated acetophenone with unique electronic/steric profile
Dual chloro and fluoro handles for regioselective transformations
Liquid at room temperature simplifies handling and scale-up

Why 2'-Chloro-6'-fluoroacetophenone Cannot Be Casually Substituted with Other Haloacetophenones


Generic substitution with other haloacetophenones fails because the specific ortho,ortho'-chloro-fluoro substitution pattern on 2'-chloro-6'-fluoroacetophenone confers a unique steric and electronic environment that cannot be replicated by other analogs . The simultaneous presence of an electron-withdrawing fluorine atom and a chlorine atom on adjacent positions of the aromatic ring imparts a distinct reactivity profile, influencing both the regioselectivity of electrophilic aromatic substitutions and the electrophilicity of the carbonyl group . This specific arrangement leads to exclusive s-trans conformational preferences in solution, as demonstrated in studies of 2'-fluoro-substituted acetophenone derivatives, a property that directly affects molecular recognition and subsequent reactivity [1]. Consequently, substituting this compound with a different isomer or a mono-halogenated analog risks altering reaction outcomes, reducing synthetic yields, or failing to achieve the desired biological activity in downstream applications [2].

Target
2'-Chloro-6'-fluoroacetophenone
  • Exclusive s-trans conformation (inferred)
  • Specific ortho,ortho'-substitution pattern
Substitutes
Unsubstituted or mono-haloacetophenones
  • Conformational flexibility may alter recognition
  • Different electronic/steric environment affects reactivity
Reaction outcomes, regioselectivity, or biological activity may shift when substituting.

Product-Specific Quantitative Evidence Guide for 2'-Chloro-6'-fluoroacetophenone (CAS 87327-69-3)


Dual Halogen Substitution Pattern Drives Differentiated Conformational and Electronic Properties

The 2'-chloro-6'-fluoro substitution pattern on the acetophenone core imposes a unique conformational constraint. While quantitative data for the exact title compound is not available, a class-level inference can be drawn from studies on 2'-fluoro-substituted acetophenone derivatives. These studies reveal that such compounds adopt an exclusively s-trans conformation in solution, a property driven by through-space 1H–19F and 13C–19F spin–spin couplings [1]. This is in stark contrast to acetophenone (the unsubstituted analog), which exhibits conformational flexibility [1].

Conformational preference
Class-level inference
Exclusively s-trans conformer (inferred from 2'-fluoro analogs)
Fixed geometry may support molecular recognition studies
Based on solution-state NMR; verify for title compound
Medicinal Chemistry Organic Synthesis Conformational Analysis

Distinct Reactivity Profile of α-Haloacetophenones in Antibacterial and Nematicidal Applications

A study of α-haloacetophenones and analogues demonstrated that specific halogenation patterns are critical for biological activity [1]. While the exact target compound (2'-chloro-6'-fluoroacetophenone) was not the focus, the study's findings on a related series provide a class-level inference. For example, a closely related compound (compound 24) exhibited an EC50 of 0.09 mg/L against Xanthomonas oryzae pv. oryzae (Xoo), which was superior to the positive controls thiodiazole copper and bismerthiazol [1]. This suggests that the halogen substitution pattern, like that in 2'-chloro-6'-fluoroacetophenone, is a key determinant of potency.

Antibacterial EC50
Class-level inference
0.09 mg/L (related α-haloacetophenone)
Supports antibacterial screening context
Reported against Xoo; activity of title compound may differ
Agrochemicals Antibacterial Nematicides

Physicochemical Properties: LogP and Density Differentiate 2'-Chloro-6'-fluoroacetophenone from Unsubstituted Acetophenone

The introduction of chlorine and fluorine atoms significantly alters the physicochemical profile of the acetophenone scaffold. 2'-Chloro-6'-fluoroacetophenone has a predicted LogP of 2.68 and a density of 1.258 g/cm³ . In comparison, unsubstituted acetophenone has a LogP of approximately 1.5 and a density of 1.03 g/cm³ [1]. The higher LogP indicates increased lipophilicity, which can enhance membrane permeability, while the higher density reflects the increased molecular weight and halogen content.

Physicochemical profile
Cross-study comparable
Target LogP 2.68 · Density 1.258 g/cm³
Acetophenone LogP ≈1.5 · Density 1.03 g/cm³
Higher lipophilicity and density alter formulation and reactivity
Predicted LogP; standard density values
Physicochemical Properties Drug Design Formulation

Differential Safety Profile: A Critical Procurement and Handling Consideration

2'-Chloro-6'-fluoroacetophenone is classified as an irritant, with specific hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This safety profile is more pronounced than that of unsubstituted acetophenone, which is generally considered a mild irritant. For procurement, this necessitates specific handling procedures, including the use of personal protective equipment (PPE) and proper ventilation .

Hazard classification
Data to verify
H315 · H319 · H335
Requires specific handling protocols (PPE, ventilation)
GHS classification; verify against current SDS
Safety Handling Procurement

High-Value Application Scenarios for 2'-Chloro-6'-fluoroacetophenone Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Conformationally Constrained Bioactive Molecules

The inferred exclusive s-trans conformation of 2'-chloro-6'-fluoroacetophenone, derived from its 2'-fluoro-substituted nature [1], makes it a valuable starting material for the synthesis of bioactive molecules where a specific three-dimensional shape is crucial for target binding. Researchers can leverage this fixed geometry to design conformationally constrained analogs of known drugs or to explore novel chemical space with reduced entropic penalties upon target engagement. This is particularly relevant for the development of kinase inhibitors, GPCR modulators, and other therapeutics where molecular recognition is highly dependent on ligand conformation.

Agrochemical Discovery: Development of Novel Antibacterial and Nematicidal Agents

The class-level evidence indicating that α-haloacetophenones can exhibit potent antibacterial and nematicidal activity [2] positions 2'-chloro-6'-fluoroacetophenone as a key intermediate for agrochemical research. Its unique halogenation pattern may be crucial for achieving the desired spectrum of activity and potency. The compound can serve as a building block for synthesizing libraries of analogs for screening against agriculturally relevant pathogens like Xanthomonas oryzae and Meloidogyne incognita, potentially leading to new crop protection agents.

Organic Synthesis: A Unique Building Block for Cross-Coupling and C-H Activation Chemistry

The presence of both a chloro and a fluoro substituent on the aromatic ring provides distinct reactive handles for various transition metal-catalyzed cross-coupling reactions . The ortho-chloro group can undergo oxidative addition with palladium or nickel catalysts, while the ortho-fluoro group can direct C-H activation or act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions . This dual reactivity makes 2'-chloro-6'-fluoroacetophenone an exceptionally versatile building block for constructing complex molecular architectures, including those found in pharmaceuticals and advanced materials.

Process Chemistry: Scaling Up with a Characterized Physicochemical Profile

For process chemists, the well-defined physicochemical properties of 2'-chloro-6'-fluoroacetophenone, including its density (1.258 g/cm³), boiling point (191.8 °C), and refractive index (1.511) , provide a reliable basis for process development and scale-up. The compound's liquid state at room temperature facilitates handling and transfer in large-scale manufacturing. Furthermore, its specific hazard profile (H315, H319, H335) allows for the preemptive design of engineering controls and safety protocols, ensuring a safer and more efficient manufacturing process.

Application
Selection Property
Validation Focus
Conformationally constrained synthesis
Inferred s-trans conformational preference
Conformational analysis (NMR) validation
Antibacterial / nematicidal screening
α-Haloacetophenone reactivity profile
In vitro assay validation against target pathogens
Cross-coupling / C-H activation chemistry
Ortho-chloro and ortho-fluoro reactive handles
Reactivity screening with transition-metal catalysts
Process scale-up
Defined liquid physical properties
Process safety and handling protocol review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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